molecular formula C10H11NO3 B12124097 N-(4-methoxyphenyl)-2-oxopropanamide

N-(4-methoxyphenyl)-2-oxopropanamide

Cat. No.: B12124097
M. Wt: 193.20 g/mol
InChI Key: MIAIYHHDSHUGHR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxopropanamide: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-oxopropanamide typically involves the condensation of 4-methoxyaniline with a suitable acylating agent. One common method is the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired amide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2-oxopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methoxyphenyl)-2-oxopropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(4-methoxyphenyl)-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-oxopropanamide

InChI

InChI=1S/C10H11NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13)

InChI Key

MIAIYHHDSHUGHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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